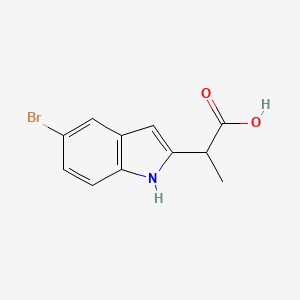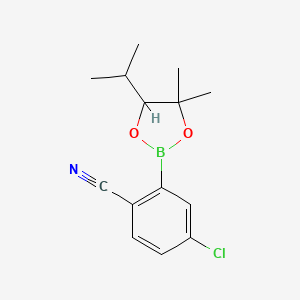![molecular formula C17H21N3 B11849034 6-[(2,6-Dimethylquinolin-4-yl)amino]hexanenitrile CAS No. 6345-95-5](/img/structure/B11849034.png)
6-[(2,6-Dimethylquinolin-4-yl)amino]hexanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(2,6-Dimethylquinolin-4-yl)amino]hexanenitrile is an organic compound with the molecular formula C17H21N3. It is characterized by the presence of a quinoline ring substituted with two methyl groups at positions 2 and 6, and an amino group at position 4, which is further connected to a hexanenitrile chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2,6-Dimethylquinolin-4-yl)amino]hexanenitrile typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Substitution Reactions: The dimethyl groups are introduced at positions 2 and 6 of the quinoline ring through Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Amination: The amino group is introduced at position 4 of the quinoline ring through a nucleophilic substitution reaction using ammonia or an amine derivative.
Attachment of the Hexanenitrile Chain: The final step involves the reaction of the amino group with 6-bromohexanenitrile under basic conditions to form the desired product
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-[(2,6-Dimethylquinolin-4-yl)amino]hexanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides, forming substituted derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl halides, basic or neutral conditions
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Primary amines.
Substitution: Substituted quinoline derivatives
Scientific Research Applications
6-[(2,6-Dimethylquinolin-4-yl)amino]hexanenitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Materials Science: It is used in the synthesis of organic semiconductors and light-emitting materials for electronic devices.
Biological Studies: The compound serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 6-[(2,6-Dimethylquinolin-4-yl)amino]hexanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound may inhibit enzyme activity by binding to the active site, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- **6-[(2,6-Dimethylquinolin-4-yl)amino]hexanoic acid
- **6-[(2,6-Dimethylquinolin-4-yl)amino]hexanamide
- **6-[(2,6-Dimethylquinolin-4-yl)amino]hexanol
Uniqueness
6-[(2,6-Dimethylquinolin-4-yl)amino]hexanenitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .
Properties
CAS No. |
6345-95-5 |
|---|---|
Molecular Formula |
C17H21N3 |
Molecular Weight |
267.37 g/mol |
IUPAC Name |
6-[(2,6-dimethylquinolin-4-yl)amino]hexanenitrile |
InChI |
InChI=1S/C17H21N3/c1-13-7-8-16-15(11-13)17(12-14(2)20-16)19-10-6-4-3-5-9-18/h7-8,11-12H,3-6,10H2,1-2H3,(H,19,20) |
InChI Key |
RFAPAZKGZPDHEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)NCCCCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





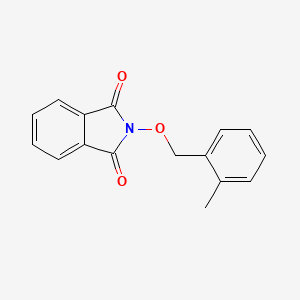

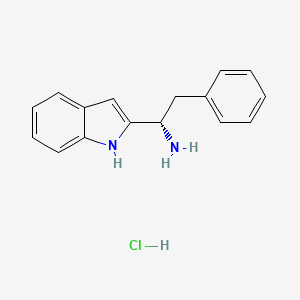

![3-Phenyl-2-[(prop-2-en-1-yl)oxy]quinazolin-4(3H)-one](/img/structure/B11849000.png)
![Oxetan-3-ylmethyl [1,1'-biphenyl]-3-carboxylate](/img/structure/B11849004.png)
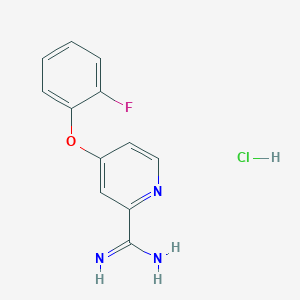

![[6-Methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11849042.png)
